Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate
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Overview
Description
Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate is an organic compound with the molecular formula C27H24N2O3. It is a complex molecule that features a benzyl ester group, a naphthalene ring, and an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate typically involves multiple steps. One common method starts with the preparation of 6-aminonaphthalene-2-carboxylic acid, which is then reacted with 3-bromopropanoic acid to form 3-(6-aminonaphthalen-2-yl)propanoyl chloride. This intermediate is then coupled with benzyl 2-aminobenzoate under basic conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for ester hydrolysis.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: this compound.
Substitution: Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoic acid.
Scientific Research Applications
Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a medication and insect repellent.
Naphthalene derivatives: Used in the production of dyes and as intermediates in organic synthesis.
Uniqueness
Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate is unique due to its combination of a benzyl ester group, a naphthalene ring, and an amide linkage. This structure imparts specific chemical and biological properties that are not found in simpler compounds like benzyl benzoate or other naphthalene derivatives .
Properties
Molecular Formula |
C27H24N2O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C27H24N2O3/c28-23-14-13-21-16-19(10-12-22(21)17-23)11-15-26(30)29-25-9-5-4-8-24(25)27(31)32-18-20-6-2-1-3-7-20/h1-10,12-14,16-17H,11,15,18,28H2,(H,29,30) |
InChI Key |
HBMMTENRTAMHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)N |
Origin of Product |
United States |
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